molecular formula C17H17Cl2NO2 B4922142 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide

2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide

Cat. No.: B4922142
M. Wt: 338.2 g/mol
InChI Key: ZRMXDXDQJWEDAN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and an ethoxyphenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-(4-ethoxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with the chlorine atoms replaced by other functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids derived from the ethoxy group.

    Reduction Reactions: Amines derived from the reduction of the amide group.

Scientific Research Applications

2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2,4-dichloro-N-[1-(4-phenyl)ethyl]benzamide: Lacks the ethoxy group, leading to different chemical and biological properties.

Uniqueness

2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential as a lead compound for drug development or as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-3-22-14-7-4-12(5-8-14)11(2)20-17(21)15-9-6-13(18)10-16(15)19/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMXDXDQJWEDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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